5-Bromo-4-chloro-2-fluoropyridine
Overview
Description
5-Bromo-4-chloro-2-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClFN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 5 are substituted by fluorine, chlorine, and bromine atoms, respectively
Mechanism of Action
Target of Action
The primary target of 5-Bromo-4-chloro-2-fluoropyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
This compound interacts with its targets through the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action are the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the SM coupling reaction requires specific reaction conditions, including the presence of a palladium catalyst . Additionally, the compound should be prevented from entering drains, and its discharge into the environment must be avoided .
Biochemical Analysis
Biochemical Properties
5-Bromo-4-chloro-2-fluoropyridine plays a significant role in biochemical reactions due to its electron-withdrawing substituents, which influence its reactivity and interaction with biomolecules. This compound interacts with various enzymes and proteins, often serving as an inhibitor or modulator. For instance, it has been used in the synthesis of inhibitors for neuropeptide Y receptor Y5 and SARS-CoV-2 major protease, indicating its potential in therapeutic applications . The nature of these interactions typically involves binding to the active sites of enzymes, thereby altering their activity and affecting downstream biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, its impact on gene expression can result in altered cellular functions, which may be beneficial or detrimental depending on the context of its use.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site or allosteric sites, thereby preventing substrate access or altering enzyme conformation . This inhibition can lead to a decrease in enzyme activity and subsequent changes in biochemical pathways. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in long-term studies. Over time, this compound may undergo degradation, leading to a decrease in its activity and potential changes in its effects on cellular functions . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular processes, highlighting the importance of monitoring its stability and degradation products.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . These interactions can affect metabolic flux and the levels of specific metabolites, potentially leading to changes in cellular energy balance and overall metabolic homeostasis. The compound’s influence on metabolic pathways underscores its potential as a modulator of biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and effectiveness. Understanding the transport mechanisms is essential for optimizing the compound’s delivery and targeting in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-fluoropyridine typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor pyridine compound undergoes substitution reactions to introduce the desired halogen atoms. For example, starting with 2,4-dichloropyridine, a fluorination reaction can be carried out using a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF). This is followed by bromination using a brominating agent like N-bromosuccinimide (NBS) to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-fluoropyridine undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution (SNAr) reactions due to the presence of electron-withdrawing halogen atoms.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various boronic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura reactions, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
5-Bromo-4-chloro-2-fluoropyridine has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoropyridine
- 4-Bromo-2-fluoropyridine
- 5-Chloro-2-fluoropyridine
- 2-Chloro-5-fluoropyridine
Uniqueness
5-Bromo-4-chloro-2-fluoropyridine is unique due to the specific arrangement of halogen atoms on the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with tailored biological and chemical activities .
Properties
IUPAC Name |
5-bromo-4-chloro-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-3-2-9-5(8)1-4(3)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIYUIGLEOJMIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657723 | |
Record name | 5-Bromo-4-chloro-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184920-15-7 | |
Record name | 5-Bromo-4-chloro-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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